4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride
CAS No.: 31242-01-0
Cat. No.: VC17296121
Molecular Formula: C21H13ClFNO2S2
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31242-01-0 |
|---|---|
| Molecular Formula | C21H13ClFNO2S2 |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | 4-chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride |
| Standard InChI | InChI=1S/C21H13ClFNO2S2/c22-19-13-21(24-20-10-9-17(12-18(19)20)28(23,25)26)14-5-4-8-16(11-14)27-15-6-2-1-3-7-15/h1-13H |
| Standard InChI Key | BOVBXGCHGDBHRO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)S(=O)(=O)F)C(=C3)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s molecular formula is C₂₁H₁₃ClFNO₂S₂, with a molecular weight of 429.91 g/mol . The quinoline core is substituted at the 2-position with a 3-(phenylsulfanyl)phenyl group and at the 6-position with a sulfonyl fluoride moiety. The chlorine atom at the 4-position enhances electrophilic reactivity, while the sulfonyl fluoride group provides a handle for nucleophilic substitution reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₃ClFNO₂S₂ | |
| Molecular Weight | 429.91 g/mol | |
| CAS Registry Number | 31242-01-0 | |
| Appearance | Liquid or solid (varies by supplier) | |
| Assay Purity | 90–99% |
Notably, critical data such as melting point, boiling point, and water solubility remain unreported in publicly available literature, highlighting a gap in foundational characterization .
Spectroscopic Features
While experimental spectral data (e.g., NMR, IR) are absent from the surveyed sources, computational predictions suggest distinct absorption bands attributable to the sulfonyl fluoride group (~1350–1200 cm⁻¹ for S=O stretching) and the quinoline aromatic system (UV-Vis λmax ~270–310 nm). The phenylsulfanyl moiety likely contributes to π-π* transitions in the UV range.
Synthetic Methodologies
Primary Synthesis Routes
The compound is synthesized via multi-step reactions starting from substituted quinoline precursors. A plausible pathway involves:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core.
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Sulfonation: Introduction of the sulfonyl fluoride group using sulfur trioxide or fluorosulfonic acid.
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Suzuki Coupling: Attachment of the 3-(phenylsulfanyl)phenyl group via palladium-catalyzed cross-coupling .
Suppliers such as Dayang Chem (Hangzhou) Co., Ltd., and Chemlyte Solutions report batch-specific purities of 90–99%, indicating variability in synthetic optimization .
Challenges in Scale-Up
Industrial production faces hurdles in controlling regioselectivity during sulfonation and minimizing side reactions involving the sulfonyl fluoride group. Storage recommendations (e.g., "cool, dry, ventilated environments") suggest sensitivity to moisture and thermal degradation .
Applications in Pharmaceutical and Industrial Chemistry
Drug Discovery
The compound’s sulfonyl fluoride group acts as a reactive warhead in covalent inhibitor design. Although not directly cited in the patent EP2421823A1 , analogous quinoline-sulfonyl derivatives are explored as monoacylglycerol lipase (MAGL) inhibitors for treating neurodegenerative diseases. The phenylsulfanyl moiety may enhance blood-brain barrier permeability.
Agrochemical Intermediates
Zibo Hangyu Biotechnology Development Co., Ltd., identifies the compound as a precursor to antifungal agents and pesticides . The chlorine atom facilitates interactions with fungal cytochrome P450 enzymes, while the sulfonyl fluoride group enables derivatization into sulfonamide prodrugs.
Table 2: Industrial Applications by Supplier
| Supplier | Application Focus | Minimum Order |
|---|---|---|
| Dayang Chem (Hangzhou) Co., Ltd. | Pharmaceuticals, general synthesis | 1 kg |
| Chemlyte Solutions | R&D, commercial use | 100 g |
| Zibo Hangyu Biotechnology | Antifungals, surfactants | Not specified |
Future Research Directions
Mechanistic Studies
The compound’s potential as a covalent kinase inhibitor warrants investigation. Computational docking studies could map interactions with oncogenic targets like EGFR or BTK.
Material Science Applications
The phenylsulfanyl group’s electron-rich nature makes the compound a candidate for conductive polymers or metal-organic frameworks (MOFs). Sulfur’s coordinating ability could facilitate catalysis in cross-coupling reactions.
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